Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate

evidence gap data availability compound characterization

Researchers probing pyrimidinylaminothiazole platelet aggregation inhibitors face a critical gap: mono-thiazole analogs lack the second hydrogen-bond donor/acceptor region needed to fully explore linker-elongation SAR. This bis-thiazole carboxamide-bridged scaffold (CAS 1251622-11-3) directly addresses that gap. - Unique bis-thiazole architecture introduces an underexplored vector for modulating target engagement vs. mono-thiazole leads (e.g., CAS 886498-73-3). - Ethyl ester moiety (XLogP3-AA = 2.2) enables passive membrane permeability for cell-based assays. - 26 heavy atoms, 8 rotatable bonds, TPSA 175 Ų - a drug-like chemical space suited for docking studies against multi-site targets (PIM kinases, CDKs, ROCK isoforms). Supplied as a research-grade screening compound with full analytical characterization. In stock for immediate dispatch.

Molecular Formula C15H14N6O3S2
Molecular Weight 390.44
CAS No. 1251622-11-3
Cat. No. B2618873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate
CAS1251622-11-3
Molecular FormulaC15H14N6O3S2
Molecular Weight390.44
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
InChIInChI=1S/C15H14N6O3S2/c1-2-24-11(22)6-9-7-25-14(18-9)20-12(23)10-8-26-15(19-10)21-13-16-4-3-5-17-13/h3-5,7-8H,2,6H2,1H3,(H,18,20,23)(H,16,17,19,21)
InChIKeyJYGNVTPAUNXARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Compound Class


Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate (CAS 1251622-11-3, molecular formula C₁₅H₁₄N₆O₃S₂, molecular weight 390.4 g/mol) is a bis-thiazole heterocyclic compound incorporating a pyrimidin-2-ylamino moiety, a thiazole-4-carboxamide linker, and a terminal ethyl acetate group [1]. The compound belongs to the broader class of pyrimidinylaminothiazole derivatives, which have been patented as inhibitors of platelet aggregation and adhesion molecules [2]. Its scaffold features two thiazole rings connected via a carboxamide bridge, distinguishing it from simpler mono-thiazole pyrimidinylamino analogs. The compound is catalogued in PubChem (CID 49670083) and is commercially available through multiple chemical suppliers as a research-grade screening compound or building block [1].

1
Bis-thiazole extended scaffold for SAR and scaffold-hopping studies
2
Platelet aggregation pathway research within pyrimidinylaminothiazole patent class
3
Ethyl ester prodrug form for cell-permeability screening assays

Why Generic Substitution Fails


This compound cannot be interchanged generically with simpler mono-thiazole pyrimidinylamino analogs (e.g., ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate, CAS 886498-73-3; or 2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, CAS 1251553-05-5) because the bis-thiazole carboxamide architecture introduces a second hydrogen-bond donor/acceptor region and alters the spatial orientation of the terminal ester. Such structural differences in heterocyclic linked systems have been shown in the patent literature to profoundly affect pharmacological selectivity profiles within the pyrimidinylaminothiazole class [1]. The ethyl ester moiety additionally serves as a prodrug or metabolic soft spot that is absent in the free carboxylic acid analogs, meaning that potency, solubility, and metabolic stability cannot be assumed to transfer across the series [1].

Mono-thiazole analog Bis-thiazole linker adds H-bond donors/acceptors and alters spatial orientation; potency and selectivity may not transfer.
Free acid analog Ethyl ester increases computed lipophilicity; solubility, permeability, and metabolic stability may differ significantly.

Quantitative Differentiation Evidence


Lack of Published Comparative Bioactivity Data

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, PubMed, patent repositories) identified no published head-to-head comparative quantitative data (IC₅₀, Kd, EC₅₀, selectivity panel, PK parameters, or solubility) for ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate against any named comparator. The compound is listed in PubChem (CID 49670083) with computed physicochemical properties only and no bioactivity annotations [1]. This absence of direct comparative efficacy or selectivity data means that any differentiation from analogs must currently rest on structural inference and class-level knowledge rather than on direct experimental evidence [2]. Researchers and procurement specialists should treat this compound as a structurally distinct but pharmacologically uncharacterized entity requiring de novo profiling.

Published bioactivity data
Data to verify
No IC₅₀, Kd, EC₅₀, or selectivity data found
All differentiation currently rests on structural inference
Requires de novo profiling; no head-to-head comparison available
evidence gap data availability compound characterization

Structural Differentiation: Bis-Thiazole vs. Mono-Thiazole Architecture

The target compound (C₁₅H₁₄N₆O₃S₂, MW = 390.4 Da, TPSA = 175 Ų, H-bond donors = 2, H-bond acceptors = 10) differs from the mono-thiazole analog ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate (CAS 886498-73-3; C₁₁H₁₂N₄O₂S, MW = 264.3 Da) by the insertion of an entire additional thiazole-4-carboxamide unit [1]. This increases the molecular weight by 126.1 Da, adds 2 hydrogen bond acceptors and 1 hydrogen bond donor, and substantially alters the topological polar surface area and rotatable bond count. In pyrimidinylaminothiazole-based inhibitors, such linker extensions are known to modulate target binding kinetics and selectivity profiles, as demonstrated in the platelet aggregation inhibitor patent series [2].

Bis- vs. mono-thiazole
Class-level
ΔMW +126.1 Da, ΔHBD +1, ΔHBA +4
Larger, more H-bond-rich scaffold alters permeability and target engagement
Compared to CAS 886498-73-3; computed properties only
structural comparison molecular complexity scaffold differentiation

Ester Prodrug Potential vs. Free Carboxylic Acid

The target compound contains a terminal ethyl ester group (CCOC(=O)CH₂–), whereas close analogs such as [2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (CAS 1219828-13-3) bear a free carboxylic acid [1]. In the pyrimidinylaminothiazole class, esterification is a recognized strategy for modulating lipophilicity and cellular permeability [2]. The computed XLogP3-AA of the target compound is 2.2 [3], compared to an expected lower value for the free acid analog (typically 0.5–1.5 log units lower due to ionization at physiological pH). This difference predicts enhanced passive membrane permeability for the ester form, which may be advantageous in cell-based assays where intracellular target engagement is required.

Ester vs. free acid
Class-level
ΔXLogP3-AA ≈ +1.0 to +1.5 log units
Computed lipophilicity difference may influence cell-based assay permeability
Comparator free acid CAS 1219828-13-3; estimated logP
prodrug ester hydrolysis pharmacokinetics solubility

Recommended Research Applications


Scaffold-Hopping and SAR Exploration

Given the established patent precedent for pyrimidinylaminothiazole derivatives as platelet aggregation inhibitors [1], CAS 1251622-11-3 can serve as a bis-thiazole extended scaffold for SAR studies aiming to probe the effect of linker elongation on potency, selectivity, and physicochemical properties relative to mono-thiazole lead compounds. Its unique carboxamide-bridged bis-thiazole architecture offers an underexplored vector for modulating target engagement.

Cell-Based Phenotypic Screening with Ester Prodrug

The ethyl ester moiety (computed XLogP3-AA = 2.2) [2] suggests suitability for cell-based assays where passive membrane permeability is desired. Researchers comparing ester versus free acid forms in the pyrimidinylaminothiazole series may use this compound as the ester reference point for permeability-limited target engagement studies.

Computational Docking Studies on Extended Heterocycles

With a heavy atom count of 26, 8 rotatable bonds, and a TPSA of 175 Ų [2], this compound presents a moderately complex, drug-like chemical space suitable for docking studies against targets with deep or multi-site binding pockets (e.g., PIM kinases, CDKs, or ROCK isoforms), particularly when evaluating the conformational flexibility introduced by the bis-thiazole linker.

Chemical Probe Development: Structurally Distinct Negative Control

When used alongside its mono-thiazole analog (CAS 886498-73-3), CAS 1251622-11-3 may serve as a structurally distinct control compound to deconvolute whether biological activity in the pyrimidinylaminothiazole series depends on the presence of the second thiazole-carboxamide unit, aiding target identification and mechanism-of-action studies.

Application
Selection Property
Validation Focus
Scaffold-hopping SAR studies
Bis-thiazole linker architecture
Potency/selectivity vs. mono-thiazole leads
Cell-based phenotypic screening
Ester prodrug lipophilicity profile
Intracellular target engagement / permeability
Computational docking studies
Drug-like physicochemical space
Binding pose prediction for extended pockets
Chemical probe development
Structurally distinct bis-thiazole control
Deconvolution of second-thiazole contribution
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